molecular formula C8H15NO B8816870 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol CAS No. 743438-38-2

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol

Cat. No. B8816870
M. Wt: 141.21 g/mol
InChI Key: CAKSCSROVVFKLM-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a three neck 3 L round bottom flask was added 1,1-bis(bromomethyl)cyclobutane (100 g, 0.43 mol), potassium carbonate (285 g, 2.06 mol), acetonitrile (1000 mL) and ethanolamine (37.8 g, 0.62 mol). The reaction mixture was heated to reflux for 2 days. The reaction mixture was concentrated to half volume and water was added (300 mL). The aqueous layer was extracted with dichloromethane (2×500 mL). The combined organic layers were washed with brine (200 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1([CH2:7]Br)[CH2:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[CH2:15]([CH2:17][NH2:18])[OH:16]>C(#N)C>[CH2:7]1[C:3]2([CH2:6][CH2:5][CH2:4]2)[CH2:2][N:18]1[CH2:17][CH2:15][OH:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCC1(CCC1)CBr
Name
Quantity
285 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
37.8 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to half volume and water
ADDITION
Type
ADDITION
Details
was added (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1N(CC12CCC2)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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